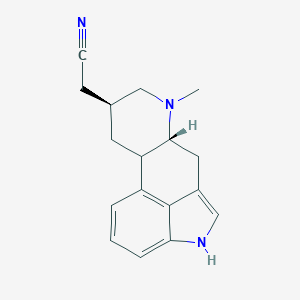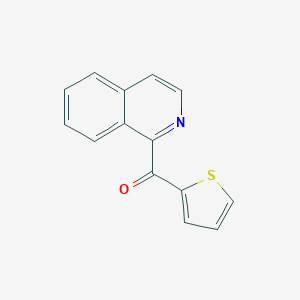
1-Isoquinolinyl(2-thienyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isoquinolinyl(2-thienyl)methanone, also known as ITM, is a synthetic organic compound that belongs to the class of isoquinoline derivatives. ITM has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. The unique chemical structure of ITM makes it a promising candidate for the development of novel drugs and therapeutic agents.
Mecanismo De Acción
The exact mechanism of action of 1-Isoquinolinyl(2-thienyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 1-Isoquinolinyl(2-thienyl)methanone has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 1-Isoquinolinyl(2-thienyl)methanone. 1-Isoquinolinyl(2-thienyl)methanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-Isoquinolinyl(2-thienyl)methanone has also been shown to have anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 1-Isoquinolinyl(2-thienyl)methanone has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Isoquinolinyl(2-thienyl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has a well-defined chemical structure. 1-Isoquinolinyl(2-thienyl)methanone also has a high level of purity, which makes it ideal for use in biochemical and pharmacological assays.
However, there are also limitations to the use of 1-Isoquinolinyl(2-thienyl)methanone in lab experiments. 1-Isoquinolinyl(2-thienyl)methanone has a relatively low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, 1-Isoquinolinyl(2-thienyl)methanone can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-Isoquinolinyl(2-thienyl)methanone. One potential area of research is the development of 1-Isoquinolinyl(2-thienyl)methanone-based drugs for the treatment of neurological disorders, such as Alzheimer's disease. Another potential area of research is the development of 1-Isoquinolinyl(2-thienyl)methanone-based drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-Isoquinolinyl(2-thienyl)methanone and to identify potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 1-Isoquinolinyl(2-thienyl)methanone can be achieved through several methods, including the Pictet-Spengler reaction and the Friedländer synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid and an aldehyde or ketone to form a cyclic imine, which can be further reduced to produce 1-Isoquinolinyl(2-thienyl)methanone. The Friedländer synthesis, on the other hand, involves the condensation of an aldehyde or ketone with a 2-aminobenzothiazole to form 1-Isoquinolinyl(2-thienyl)methanone.
Aplicaciones Científicas De Investigación
1-Isoquinolinyl(2-thienyl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug development. Several studies have reported the anti-inflammatory, anti-tumor, and anti-viral properties of 1-Isoquinolinyl(2-thienyl)methanone. 1-Isoquinolinyl(2-thienyl)methanone has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Propiedades
Nombre del producto |
1-Isoquinolinyl(2-thienyl)methanone |
|---|---|
Fórmula molecular |
C14H9NOS |
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
isoquinolin-1-yl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C14H9NOS/c16-14(12-6-3-9-17-12)13-11-5-2-1-4-10(11)7-8-15-13/h1-9H |
Clave InChI |
TXZLBASLJYAZHU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)C3=CC=CS3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CN=C2C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



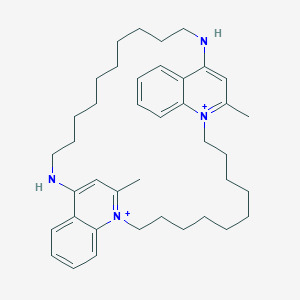
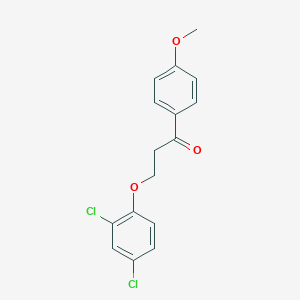
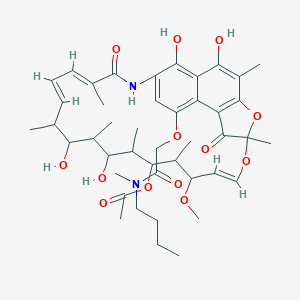
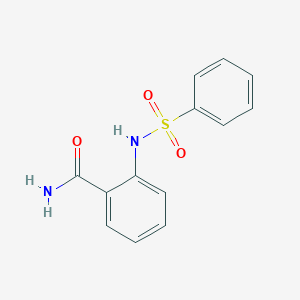
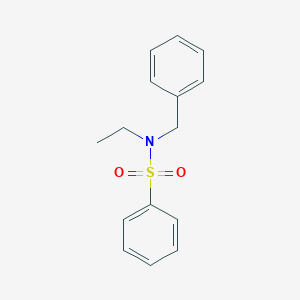
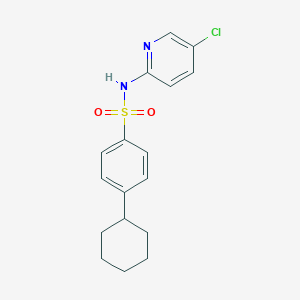
![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
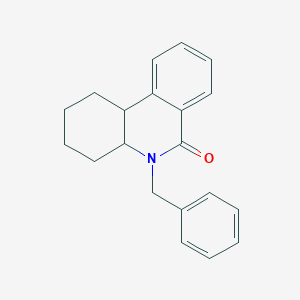
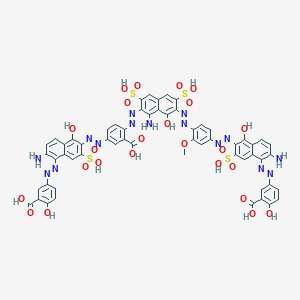
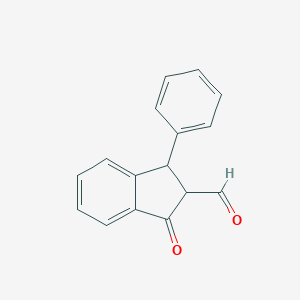
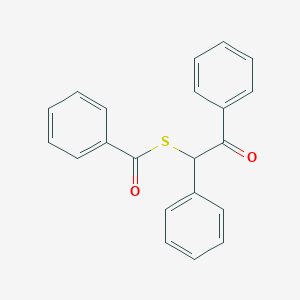
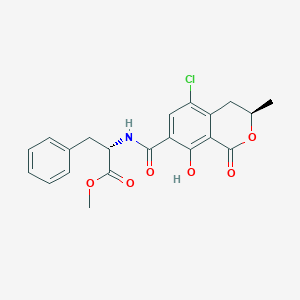
![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
